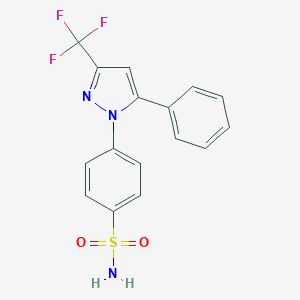

Desmethyl Celecoxib

Vue d'ensemble

Description

Le désméthyl célécoxib est un dérivé du célécoxib, un inhibiteur sélectif de la cyclooxygénase-2 (COX-2) bien connu. Il est reconnu pour ses propriétés anti-inflammatoires et est souvent utilisé dans la recherche scientifique pour explorer ses applications thérapeutiques potentielles . Le composé est structurellement similaire au célécoxib, mais il lui manque un groupe méthyle, ce qui peut influencer son activité pharmacologique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le désméthyl célécoxib peut être synthétisé par diverses réactions chimiques. Une méthode courante implique la condensation de Claisen de la 4,4,4-trifluoro-1-(4-méthylphényl)-butane-1,3-dione suivie d'une réaction de cyclo-condensation avec le chlorhydrate de 4-sulfamidophénylhydrazine pour obtenir la partie pyrazole .

Méthodes de production industrielle : La production industrielle de désméthyl célécoxib implique généralement l'optimisation du rendement et de la pureté du composé. Des techniques telles que l'homogénéisation à haute pression et la recristallisation sont utilisées pour améliorer la solubilité et la biodisponibilité du composé .

Analyse Des Réactions Chimiques

Types de réactions : Le désméthyl célécoxib subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels présents dans le composé.

Réduction : Cette réaction peut modifier l'état d'oxydation du composé.

Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers analogues substitués .

4. Applications de la recherche scientifique

Le désméthyl célécoxib a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les effets des modifications structurales sur l'inhibition de la COX-2.

5. Mécanisme d'action

Le désméthyl célécoxib exerce ses effets en inhibant sélectivement l'enzyme COX-2, qui est impliquée dans la production de prostaglandines pro-inflammatoires. En bloquant la COX-2, le désméthyl célécoxib réduit l'inflammation et la douleur. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de l'enzyme COX-2 et la réduction subséquente de la synthèse des prostaglandines .

Composés similaires :

Célécoxib : Le composé parent, connu pour son inhibition sélective de la COX-2 et ses propriétés anti-inflammatoires.

2,5-Diméthyl célécoxib : Un analogue structurel qui n'a pas de fonction inhibitrice de la COX-2 mais a montré un potentiel en tant qu'agent antitumoral.

Célécoxib-d4 : Une forme deutérée du célécoxib utilisée dans les études pharmacocinétiques.

Unicité : Le désméthyl célécoxib est unique en raison de sa modification structurelle, qui peut influencer son activité pharmacologique et son potentiel thérapeutique. Contrairement au célécoxib, le désméthyl célécoxib n'a pas de groupe méthyle, ce qui peut entraîner des effets biologiques et des applications différents .

Applications De Recherche Scientifique

Desmethyl Celecoxib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of structural modifications on COX-2 inhibition.

Biology: Investigated for its potential to inhibit cell proliferation and induce apoptosis in cancer cells.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Desmethyl Celecoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the production of pro-inflammatory prostaglandins. By blocking COX-2, this compound reduces inflammation and pain. The molecular targets and pathways involved include the inhibition of the COX-2 enzyme and the subsequent reduction in prostaglandin synthesis .

Comparaison Avec Des Composés Similaires

Celecoxib: The parent compound, known for its selective COX-2 inhibition and anti-inflammatory properties.

2,5-Dimethyl Celecoxib: A structural analog that lacks COX-2 inhibitory function but has shown potential as an anti-tumor agent.

Celecoxib-d4: A deuterated form of Celecoxib used in pharmacokinetic studies.

Uniqueness: Desmethyl Celecoxib is unique due to its structural modification, which may influence its pharmacological activity and therapeutic potential. Unlike Celecoxib, this compound lacks a methyl group, which may result in different biological effects and applications .

Propriétés

IUPAC Name |

4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPLMBSDWYIIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

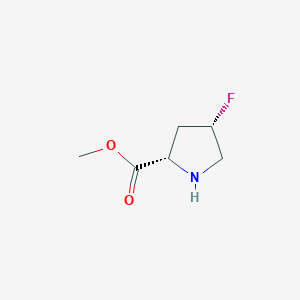

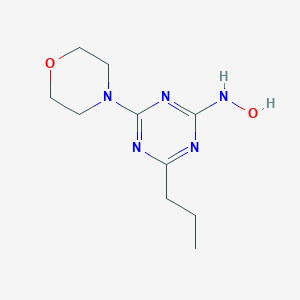

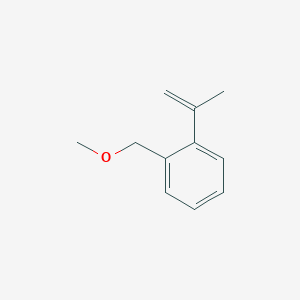

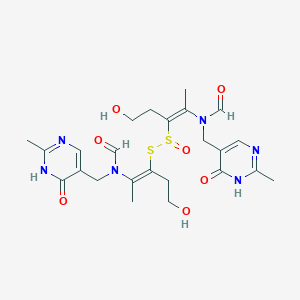

Feasible Synthetic Routes

Q1: Why is the prodrug approach being explored for 4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide and similar COX-2 inhibitors?

A1: While the provided papers don't explicitly state the reasons, we can infer that challenges might exist with the direct administration of 4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide. These challenges could include poor solubility, low absorption, or rapid metabolism, ultimately leading to suboptimal bioavailability [, ]. Utilizing a prodrug like the N-acylated sulfonamide sodium salt aims to overcome these limitations. The prodrug can potentially improve solubility, facilitate absorption, and enhance the drug's stability in vivo, ultimately leading to better therapeutic outcomes.

Q2: What is the significance of using the sodium salt of the N-acylated sulfonamide as a prodrug?

A2: The choice of the sodium salt likely stems from its potential advantages in pharmaceutical formulation and delivery. Sodium salts are generally more soluble in aqueous environments compared to their non-salt counterparts, which can be crucial for both oral and injectable formulations [, ]. Increased solubility can lead to faster dissolution and potentially improved absorption of the drug in the body.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8AR)-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B154076.png)